3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate
Overview
Description
3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate” often target enzymes or receptors in the body. For instance, many pyrrole derivatives are known to have antimicrobial and antifungal properties .
Mode of Action
The compound might interact with its target by binding to active sites, thereby inhibiting the function of the target. The presence of the aminophenyl group could potentially enhance the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Pyrrole derivatives are known to interact with various biochemical pathways, including those involved in microbial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme critical for microbial growth, its action could result in the inhibition of microbial proliferation .
Properties
IUPAC Name |
dimethyl 2-(4-aminophenyl)-1-methylpyrrole-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-8-11(14(18)20-2)12(15(19)21-3)13(17)9-4-6-10(16)7-5-9/h4-8H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVJMGWVJHDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C2=CC=C(C=C2)N)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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